molecular formula C13H9ClN2O3S B3014168 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 886947-68-8

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No. B3014168
CAS RN: 886947-68-8
M. Wt: 308.74
InChI Key: ZMFMSDWOSMYVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothiazole family and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Central Nervous System Effects

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide and its derivatives have been studied for their effects on the central nervous system, particularly as centrally acting muscle relaxants. These compounds have shown to impact motor coordination, rigidity, and reflexes in animal models. For instance, one study found that a related compound, KW-6629, effectively reduced motor coordination, anemic decerebrate rigidity, crossed extensor reflex, and gamma-activity without a direct inhibitory effect on muscle spindles in rats. This suggests that these compounds have a potential application as centrally acting muscle relaxants, with action in supraspinal structures (Ono et al., 1990).

Gastrointestinal Prokinetic Activity

Certain benzofuran derivatives, closely related to this compound, have shown promise as prokinetic agents, potentially useful for treating conditions like gastroparesis. For example, SK-951, a benzofuran derivative, exhibited significant gastrokinetic activity in both rats and dogs, improving the gastric emptying of liquids and solids in animal models (Takeda et al., 1999).

Anticonvulsant and Neuroprotective Properties

Research has explored the anticonvulsant and neuroprotective properties of compounds structurally similar to this compound. For instance, a study on benzothiazolotriazine derivatives revealed promising anticonvulsant potential against animal models. One of the derivatives was found to be particularly effective, with no observed neurotoxicity, suggesting the potential of these compounds in developing new anticonvulsant agents (Firdaus et al., 2018).

Radioligand Development for PET Imaging

The compound's derivatives have been used in the development of radioligands for PET imaging. For example, a study synthesized a radioligand for imaging colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This radioligand showed specific uptake in mouse models of neuroinflammation, suggesting its potential as a tool for diagnosing and studying neuroinflammatory conditions (Lee et al., 2022).

Mechanism of Action

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S/c1-18-8-5-4-7(14)11-10(8)15-13(20-11)16-12(17)9-3-2-6-19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFMSDWOSMYVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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